BenchChemオンラインストアへようこそ!

VTP-27999

Renal Plasma Flow Glomerular Filtration Rate Hypertension

VTP-27999 (CAS 942142-51-0) is a non-interchangeable, alkyl amine-based direct renin inhibitor that delivers transformative advantages over standard tools like aliskiren. With an identical IC50 (0.47 nM) but approximately 10-fold higher oral bioavailability, VTP-27999 achieves significantly greater renal plasma flow and GFR increases at 300 mg versus the maximum tolerated dose of aliskiren. Its 5-fold enhanced intracellular accumulation blocks renin-induced ERK 1/2 phosphorylation in vascular smooth muscle cells, enabling unique intracrine RAAS studies. Critically, VTP-27999 does not artifactually unfold prorenin—unlike aliskiren—ensuring accurate renin/prorenin discrimination in immunoassays and reliable biomarker data. Demonstrated sustained MAP reduction in double transgenic hypertensive rat models at 10 mg/kg. For researchers demanding complete renal RAAS inhibition, superior tissue distribution, and faithful (pro)renin quantification, VTP-27999 is the definitive probe compound.

Molecular Formula C26H41ClN4O5
Molecular Weight 525.1 g/mol
CAS No. 942142-51-0
Cat. No. B1256342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVTP-27999
CAS942142-51-0
Synonymsmethyl (2-((3-chlorophenyl)(1-((2-(methylamino)-3-(tetrahydro-2H-pyran-3-yl)propyl)carbamoyl)piperidin-3-yl)methoxy)ethyl)carbamate
VTP-000027999
VTP-27,999
VTP-27999
Molecular FormulaC26H41ClN4O5
Molecular Weight525.1 g/mol
Structural Identifiers
SMILESCNC(CC1CCCOC1)CNC(=O)N2CCCC(C2)C(C3=CC(=CC=C3)Cl)OCCNC(=O)OC
InChIInChI=1S/C26H41ClN4O5/c1-28-23(14-19-6-5-12-35-18-19)16-30-25(32)31-11-4-8-21(17-31)24(20-7-3-9-22(27)15-20)36-13-10-29-26(33)34-2/h3,7,9,15,19,21,23-24,28H,4-6,8,10-14,16-18H2,1-2H3,(H,29,33)(H,30,32)/t19-,21-,23+,24+/m1/s1
InChIKeyNXWASIVXQMMPLM-ZXMXYHOLSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

VTP-27999: A Direct Renin Inhibitor for Hypertension and Renal Function Research


VTP-27999 (CAS 942142-51-0) is an alkyl amine-based, non-peptidic direct renin inhibitor with an IC50 of 0.47 nM against the recombinant human enzyme . It is a small molecule drug candidate that has progressed to Phase 1 clinical trials for the treatment of hypertension and associated end-organ diseases [1]. Its mechanism of action involves binding to the active site of renin, the rate-limiting enzyme of the renin-angiotensin-aldosterone system (RAAS), thereby reducing the conversion of angiotensinogen to angiotensin I [2].

Why VTP-27999 is Not Interchangeable with Other Renin Inhibitors


The class of direct renin inhibitors, exemplified by the clinically approved drug aliskiren, shares a common molecular target but can exhibit profound differences in their pharmacological and biophysical interactions. VTP-27999, while possessing an aliskiren-like IC50 and terminal half-life (t1/2), demonstrates critical distinctions in bioavailability, tissue distribution, and molecular behavior [1]. Substitution with VTP-27999 is not a simple potency-equivalent exchange; it requires a nuanced understanding of its unique properties, including a significantly higher oral bioavailability, a greater capacity for intracellular accumulation, and a divergent effect on the (pro)renin molecule [2]. These differences translate into a distinct in vivo pharmacodynamic profile, making VTP-27999 a non-interchangeable and scientifically differentiated tool for investigating RAAS blockade [3].

VTP-27999 Procurement Rationale: Quantitative Evidence of Differentiation from Aliskiren


VTP-27999 Enables Superior Renal Hemodynamic Effects at Lower Equivalent Doses

In a head-to-head clinical study, VTP-27999 demonstrated a greater maximal increase in renal plasma flow (RPF) and glomerular filtration rate (GFR) compared to the maximum approved dose of aliskiren. At a dose of 300 mg, VTP-27999 increased RPF by 18 ± 4% and GFR by 20 ± 4%, achieving a maximum renal effect. In contrast, 300 mg of aliskiren produced significantly smaller increases of 13 ± 5% and 8 ± 6%, respectively (P < 0.01). The effect of 300 mg aliskiren was comparable to only 150 mg of VTP-27999, indicating that VTP-27999 provides a more effective renal blockade at clinically relevant doses [1].

Renal Plasma Flow Glomerular Filtration Rate Hypertension

VTP-27999 Achieves 5-Fold Greater Intracellular Accumulation for Potent Intracellular Renin Blockade

A comparative in vitro study using renin-synthesizing human mast cells (HMC-1) revealed that VTP-27999 accumulates to significantly higher intracellular levels than aliskiren. This higher accumulation translates into a functional advantage, as VTP-27999 can block intracellular renin activity at a medium concentration that is approximately 5-fold lower than that required for aliskiren. Furthermore, VTP-27999 uniquely blocked renin's capacity to stimulate extracellular signal-regulated kinase (ERK) 1/2 phosphorylation in rat vascular smooth muscle cells, a pathway linked to profibrotic and proliferative effects, which aliskiren did not affect [1].

Intracellular Renin Cellular Accumulation Vascular Smooth Muscle

VTP-27999 Does Not Unfold Prorenin, Avoiding Aliskiren-Induced Immunoreactivity Artifacts

Unlike aliskiren, VTP-27999 does not induce a conformational change in prorenin (the inactive precursor of renin) that exposes its active site. This was demonstrated in vitro and in treated volunteers. While aliskiren binds to and unfolds prorenin, leading to its detection as renin in standard immunoassays, VTP-27999 does not. Instead, VTP-27999 increased renin immunoreactivity by ≥ 30% for a given amount of renin by enhancing antibody affinity, without affecting prorenin detection. The presence of prorenin in VTP-27999-treated subjects was confirmed using a prosegment-directed assay, proving that the drug does not alter the prorenin molecule [1].

Prorenin Immunoassay Renin Conformation

VTP-27999 Demonstrates Up to 20-Fold Higher Bioavailability than Aliskiren

Multiple sources indicate that VTP-27999 possesses a substantially higher oral bioavailability compared to aliskiren. While the bioavailability of aliskiren is reported to be approximately 2.6%, VTP-27999's bioavailability is described as 'much higher' [1] and has been cited as being 10- to 20-fold greater [2]. In a discovery report, VTP-27999 was noted to have >15% oral bioavailability in three different species, highlighting its consistent pharmacokinetic advantage across models [3].

Oral Bioavailability Pharmacokinetics Drug Exposure

Optimal Use Cases for VTP-27999 in Cardiovascular and Renal Research


Investigating Maximal Renal RAAS Blockade

As demonstrated in a direct clinical comparison, VTP-27999 at 300 mg achieves a maximal increase in renal plasma flow (RPF) and glomerular filtration rate (GFR) that is significantly greater than that achieved by the maximum tolerated dose of aliskiren [1]. This makes VTP-27999 the preferred tool for researchers aiming to study the physiological consequences of complete renal RAAS inhibition, an effect not attainable with other renin inhibitors or downstream blockers like ACE inhibitors and ARBs [1].

Validating Intracellular and Tissue-Specific Renin Activity

VTP-27999's unique ability to accumulate intracellularly at 5-fold lower medium concentrations than aliskiren and its capacity to block renin-induced ERK 1/2 phosphorylation in vascular smooth muscle cells [2] position it as a superior probe for investigating the intracellular or 'intracrine' renin-angiotensin system. This is crucial for studies exploring the direct cellular effects of renin independent of circulating angiotensin II.

Ensuring Accurate Renin Quantification in Biomarker Studies

For studies where accurate measurement of renin and prorenin levels is critical, VTP-27999 offers a significant advantage. Unlike aliskiren, VTP-27999 does not artificially unfold prorenin, preventing its erroneous detection as active renin in standard immunoassays [3]. This property allows researchers to distinguish between renin and prorenin with greater fidelity, leading to more reliable biomarker data in clinical and preclinical RAAS research [3].

In Vivo Hypertension and Organ Protection Studies with Improved Pharmacokinetics

In a double transgenic rat model of human hypertension, oral administration of VTP-27999 (10 mg/kg) effectively reduced mean arterial blood pressure with a sustained duration of action [4]. Combined with its >15% oral bioavailability and good human exposure [4], VTP-27999 is a robust candidate for long-term in vivo studies of hypertension and related end-organ damage, offering a more favorable pharmacokinetic profile than aliskiren.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for VTP-27999

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.